{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-(2-aminoethyl)carbamate
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Overview
Description
MC-VC-PAB-NH2 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in facilitating the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to specific cells or proteins. The use of MC-VC-PAB-NH2 in ADCs enhances the therapeutic index by ensuring that the cytotoxic drug is delivered specifically to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-PAB-NH2 involves several steps, including the conjugation of maleimidocaproyl (MC) to valine-citrulline (VC) and para-aminobenzyl (PAB) groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process. The final product, MC-VC-PAB-NH2, is obtained through purification techniques such as chromatography .
Industrial Production Methods
Industrial production of MC-VC-PAB-NH2 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to maintain consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
MC-VC-PAB-NH2 undergoes several types of chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug upon reaching the target cells.
Conjugation Reactions: It reacts with antibodies through thiol-maleimide chemistry, forming stable linkages.
Common Reagents and Conditions
Common reagents used in the reactions involving MC-VC-PAB-NH2 include reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). The reactions are typically carried out under mild conditions to preserve the integrity of the antibodies and the cytotoxic drug .
Major Products Formed
The major products formed from the reactions involving MC-VC-PAB-NH2 are antibody-drug conjugates, where the cytotoxic drug is covalently attached to the antibody via the cleavable linker .
Scientific Research Applications
MC-VC-PAB-NH2 has a wide range of scientific research applications, particularly in the field of cancer therapy. Its primary use is in the development of antibody-drug conjugates (ADCs) for targeted cancer treatment. By linking cytotoxic drugs to antibodies, MC-VC-PAB-NH2 enables the selective delivery of the drug to cancer cells, reducing systemic toxicity and improving therapeutic outcomes .
In addition to cancer therapy, MC-VC-PAB-NH2 is also used in research involving:
Biological Studies: Investigating the mechanisms of drug delivery and release in cellular environments.
Chemical Biology: Studying the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: Designing and testing new ADCs for various therapeutic applications.
Mechanism of Action
The mechanism of action of MC-VC-PAB-NH2 involves the formation of a stable linkage between the cytotoxic drug and the antibody. Upon reaching the target cells, the cleavable linker is hydrolyzed by specific enzymes, releasing the cytotoxic drug into the cells. This targeted delivery mechanism ensures that the drug exerts its effects specifically on cancer cells, minimizing damage to healthy cells .
Comparison with Similar Compounds
MC-VC-PAB-NH2 is unique in its ability to form stable yet cleavable linkages with antibodies. Similar compounds include:
MC-VC-MMAE: Another cleavable linker used in ADCs, but with different cytotoxic payloads.
MC-VC-PABC: A variant of MC-VC-PAB-NH2 with a different self-immolative spacer.
Compared to these compounds, MC-VC-PAB-NH2 offers improved stability and controlled release of the cytotoxic drug, making it a preferred choice in the development of ADCs .
Properties
Molecular Formula |
C31H46N8O8 |
---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C31H46N8O8/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45) |
InChI Key |
CNKMVFCYQSFWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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